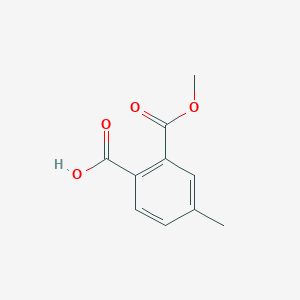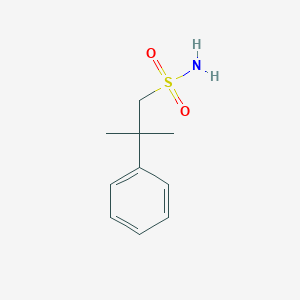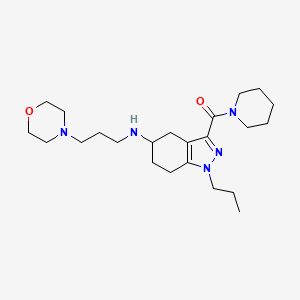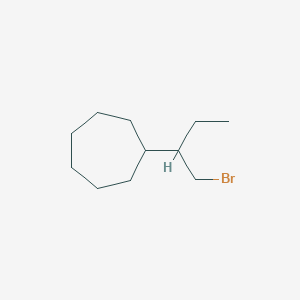
(1-Bromobutan-2-yl)cycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromobutan-2-yl)cycloheptane: is an organic compound with the molecular formula C11H21Br It is a derivative of cycloheptane, where a bromobutane group is attached to the second carbon of the cycloheptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromobutan-2-yl)cycloheptane typically involves the bromination of butan-2-ylcycloheptane. One common method is the free-radical bromination, where butan-2-ylcycloheptane is treated with bromine in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under UV light. This reaction selectively introduces a bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: (1-Bromobutan-2-yl)cycloheptane can undergo various chemical reactions, including:
Nucleophilic Substitution (S_N2): The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar aprotic solvents like DMSO or acetone.
Elimination: Potassium tert-butoxide (t-BuOK) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Nucleophilic Substitution: Formation of butan-2-ylcycloheptanol, butan-2-ylcycloheptanenitrile, or butan-2-ylcycloheptanamine.
Elimination: Formation of butenylcycloheptane.
Oxidation: Formation of butan-2-one-cycloheptane.
Aplicaciones Científicas De Investigación
Chemistry: (1-Bromobutan-2-yl)cycloheptane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism of action of (1-Bromobutan-2-yl)cycloheptane depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparación Con Compuestos Similares
1-Bromobutane: A simple alkyl bromide used in various organic reactions.
Cycloheptane: A cyclic hydrocarbon with similar ring strain and stability.
Butan-2-ylcycloheptane: The non-brominated precursor of (1-Bromobutan-2-yl)cycloheptane.
Uniqueness: this compound is unique due to the presence of both a cycloheptane ring and a bromobutane group. This combination imparts distinct reactivity and potential applications compared to its individual components. The bromine atom provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H21Br |
|---|---|
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
1-bromobutan-2-ylcycloheptane |
InChI |
InChI=1S/C11H21Br/c1-2-10(9-12)11-7-5-3-4-6-8-11/h10-11H,2-9H2,1H3 |
Clave InChI |
RTPSLKYARCRTNT-UHFFFAOYSA-N |
SMILES canónico |
CCC(CBr)C1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


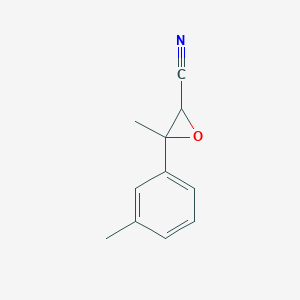
![2-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13199394.png)
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)
![2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199398.png)
![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)
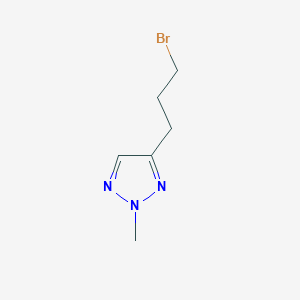
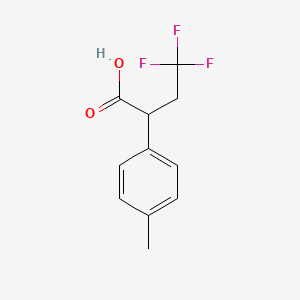
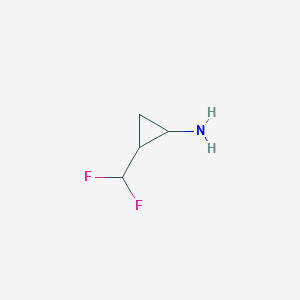
![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)
![{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13199432.png)
